

Spectroscopic data of 3-Methyl-1-hexene

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Compound of Interest

Compound Name: 3-Methyl-1-hexene

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An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-1-hexene

This guide provides a comprehensive overview of the key spectroscopic data for **3-Methyl-1-hexene**, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy comparison and analysis, including detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **3-Methyl-1-hexene**.

^1H NMR Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1 (CH ₂)	4.90 - 5.05	m	
H-2 (CH)	5.65 - 5.85	m	
H-3 (CH)	~2.0	m	
CH ₃ (on C3)	0.98	d	~6.8
H-4 (CH ₂)	~1.25	m	
H-5 (CH ₂)	~1.35	m	
H-6 (CH ₃)	0.89	t	

Note: 'm' denotes a multiplet, 'd' a doublet, and 't' a triplet. The chemical shifts for the methylene and methine protons in the alkyl chain are complex and overlap.

¹³C NMR Data

Carbon Atom	Chemical Shift (ppm)
C-1 (=CH ₂)	114.2
C-2 (=CH)	141.9
C-3 (-CH)	39.8
C-4 (-CH ₂ -)	38.9
C-5 (-CH ₂ -)	20.7
C-6 (-CH ₃)	14.2
CH ₃ (on C3)	19.8

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3077	Medium	=C-H stretch
2960 - 2870	Strong	C-H stretch (alkane)
1642	Medium	C=C stretch (alkene)
1465	Medium	C-H bend (alkane)
995, 910	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
98	~10	[M] ⁺ (Molecular Ion)
83	~20	[M - CH ₃] ⁺
69	~95	[M - C ₂ H ₅] ⁺
55	100	[C ₄ H ₇] ⁺ (Base Peak)
41	~80	[C ₃ H ₅] ⁺

Experimental Protocols

The data presented above were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR: The NMR spectra were recorded on a Varian CFT-20 spectrometer. The sample of **3-Methyl-1-hexene** was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as the internal standard (0 ppm). For the ¹³C NMR data, the chemical shifts are referenced from the work of P.A. Couperus, A.D. Clague, and J.P. Van Dongen, published in Organic Magnetic Resonance, 8, 426 (1976).

Infrared (IR) Spectroscopy

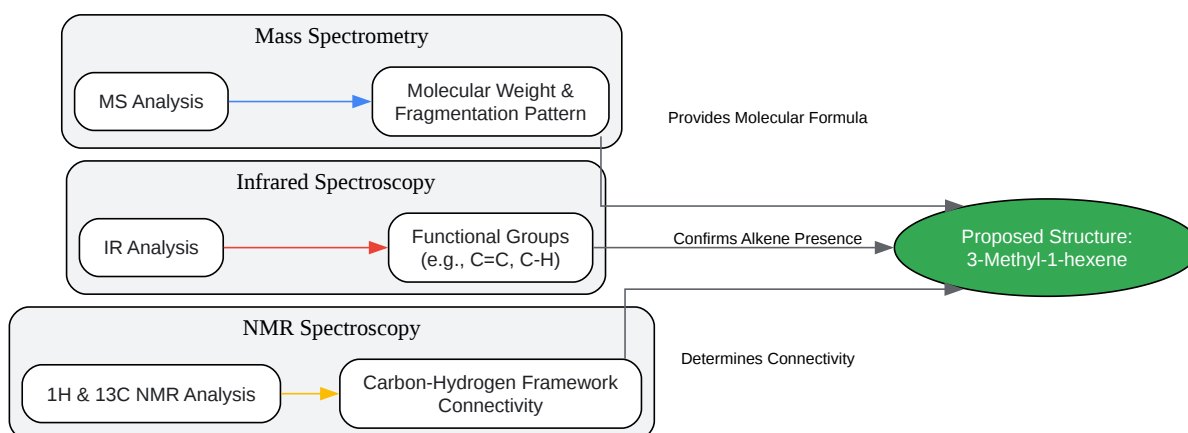
- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum was obtained from a neat liquid sample of **3-Methyl-1-hexene**.^[1] The sample was placed between two potassium bromide (KBr) plates as a thin film, forming a capillary cell. The spectrum was recorded against a background of air.

Mass Spectrometry (MS)

- Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum was acquired using a mass spectrometer operating in the electron ionization mode.^[2] Gaseous **3-Methyl-1-hexene** was introduced into the ion source and bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were separated by their mass-to-charge ratio (m/z) and detected.^[2]

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like **3-Methyl-1-hexene** typically follows a logical workflow where the data from different spectroscopic techniques provide complementary information.



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Spectroscopic analysis workflow for structure elucidation.

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References

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- To cite this document: BenchChem. [Spectroscopic data of 3-Methyl-1-hexene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165624#spectroscopic-data-of-3-methyl-1-hexene]

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